2-{4-[6,7-Dimethyl-2-(6-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide
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Overview
Description
2-{4-[6,7-Dimethyl-2-(6-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a chromeno-pyrrol core, which is known for its diverse biological activities
Preparation Methods
The synthesis of 2-{4-[6,7-Dimethyl-2-(6-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine hydrate, dimethylacetamide, and various catalysts to facilitate cyclization and substitution reactions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The chromeno-pyrrol core can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxyacetamide group can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.
Scientific Research Applications
2-{4-[6,7-Dimethyl-2-(6-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Mechanism of Action
The mechanism of action of 2-{4-[6,7-Dimethyl-2-(6-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide involves its interaction with molecular targets such as enzymes and receptors. The chromeno-pyrrol core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The pyridinyl group may interact with nucleic acids, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with chromeno or pyrrol cores, such as:
Quinolinyl-pyrazoles: Known for their pharmacological activities and used in medicinal chemistry.
Imidazole derivatives: These compounds have broad biological activities and are used in drug development.
Indole derivatives: Known for their anti-inflammatory and analgesic properties.
Properties
Molecular Formula |
C27H23N3O5 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-[4-[6,7-dimethyl-2-(6-methylpyridin-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]phenoxy]acetamide |
InChI |
InChI=1S/C27H23N3O5/c1-14-11-19-20(12-15(14)2)35-26-23(25(19)32)24(17-7-9-18(10-8-17)34-13-21(28)31)30(27(26)33)22-6-4-5-16(3)29-22/h4-12,24H,13H2,1-3H3,(H2,28,31) |
InChI Key |
YVIRUNKHXIGOGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC=C(C=C5)OCC(=O)N |
Origin of Product |
United States |
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